6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

Lipophilicity Drug-likeness Physicochemical property optimization

This compound is the exact 6-bromo spiro[indoline-3,4'-pyran] intermediate disclosed in WO-2020192652-A1 for EZH2 inhibitor synthesis. The 6-position bromine provides a defined cross-coupling handle (Suzuki, Buchwald, Sonogashira) with predictable electronic activation—regioisomeric 5-bromo analogs are not synthetically interchangeable. Relative to the non-brominated parent, it offers a quantifiable LogP increase of ~0.7–1.0 units (XLogP3 2.8), enabling rational lipophilicity modulation in SAR. Standardized GHS classification (Acute Tox. 4, H302) simplifies lab safety. Insist on the 6-bromo regioisomer to preserve synthetic route fidelity and patent-aligned target engagement.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
CAS No. 1202765-56-7
Cat. No. B1527724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
CAS1202765-56-7
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESC1COCCC12CNC3=C2C=CC(=C3)Br
InChIInChI=1S/C12H14BrNO/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2
InChIKeyHJBDQOZMIJOABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] (CAS 1202765-56-7): Procurement and Technical Baseline for a Brominated Spirocyclic Building Block


6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] (CAS 1202765-56-7) is a brominated spirocyclic compound comprising an indoline core and a tetrahydropyran ring, with a molecular formula of C12H14BrNO and a molecular weight of 268.15 g/mol . The compound features a 6-position bromine substituent on the indoline aromatic ring, a structural modification that confers distinct physicochemical properties compared to the non-brominated parent scaffold [1]. As a heterocyclic building block, it has been explicitly disclosed in patent literature as a synthetic intermediate in the preparation of EZH2 inhibitors for oncology applications [2].

Why Generic Substitution Fails: Structural Specificity and Target Engagement Requirements for 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]


Substitution of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] with non-brominated or differently brominated analogs is scientifically unsupported due to multiple quantifiable differentiation factors. The presence and position of the bromine atom fundamentally alter the compound's physicochemical profile—specifically, the 6-bromo substitution increases computed LogP from 2.1 (non-brominated parent) to approximately 2.8-3.1, representing a substantial shift in lipophilicity that directly impacts membrane permeability, target binding thermodynamics, and downstream SAR interpretations [1]. Furthermore, the compound's explicit disclosure in WO-2020192652-A1 as an intermediate for EZH2 inhibitor synthesis establishes a documented synthetic pathway that would be invalidated by using an alternative scaffold [2]. The 6-position bromine also provides a defined site for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that regioisomeric analogs (e.g., 5-bromo derivative) cannot recapitulate with the same electronic and steric outcomes .

Quantitative Differentiation Evidence: 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] vs. Closest Analogs


Lipophilicity Shift: Bromine Substitution Increases Computed LogP by ~0.7-1.0 Units Relative to Non-Brominated Parent Scaffold

The introduction of a bromine atom at the 6-position of the indoline ring produces a quantifiable increase in computed lipophilicity compared to the non-brominated parent scaffold 2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] (CAS 859164-46-8). The target compound exhibits an XLogP3 value of 2.8 and LogP of 3.06080, whereas the non-brominated parent has an XLogP3-AA of 2.1 [1]. This represents an increase of approximately 0.7-1.0 LogP units, a magnitude sufficient to measurably alter membrane permeability and protein-binding characteristics in biological assays.

Lipophilicity Drug-likeness Physicochemical property optimization

Patent-Documented Synthetic Role: Explicit Disclosure as EZH2 Inhibitor Intermediate in WO-2020192652-A1

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is explicitly cited in international patent WO-2020192652-A1 (priority date 2019-03-25) as a synthetic intermediate in the preparation of amide compounds that function as EZH2 (enhancer of zeste homolog 2) inhibitors [1]. The patent discloses that the final compounds are useful for preventing and/or treating EZH2-mediated diseases including tumors, myeloproliferative diseases, and autoimmune conditions. In contrast, the non-brominated parent scaffold (CAS 859164-46-8) is not cited in this patent or any equivalent therapeutic patent application as an intermediate for this target class [2].

Oncology Epigenetics Medicinal chemistry synthesis

Regioisomeric Bromine Positioning: 6-Bromo vs. 5-Bromo Derivatives Yield Distinct Cross-Coupling Reactivity Profiles

The 6-bromo regioisomer (CAS 1202765-56-7) and the 5-bromo regioisomer (CAS 1160247-95-9) share identical molecular formula (C12H14BrNO) and molecular weight (268.15 g/mol), yet the position of the bromine substituent on the indoline aromatic ring confers distinct electronic environments and steric accessibility that are critical for transition metal-catalyzed cross-coupling reactions . The 6-position bromine is para to the indoline nitrogen, whereas the 5-position bromine is meta to the nitrogen, resulting in different electronic activation profiles toward oxidative addition in Pd-catalyzed couplings. The compounds are cataloged as distinct commercial products with separate CAS numbers, reflecting their chemical non-interchangeability .

Synthetic chemistry Cross-coupling Scaffold diversification

Acute Toxicity Classification: H302 Hazard Statement Enables Informed Safety Protocol Design

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is classified under Regulation (EC) No 1272/2008 as Acute Toxicity Category 4 (Oral), with the hazard statement H302 ('Harmful if swallowed') . This classification is based on quantitative toxicological data and applies to the substance at concentrations ≤100%. In contrast, the non-brominated parent compound 2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] (CAS 859164-46-8) carries a more extensive hazard profile including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The brominated derivative presents a reduced set of hazard classifications, which may influence laboratory handling protocols and PPE requirements.

Laboratory safety Regulatory compliance Risk assessment

Commercial Purity Specifications: ≥95% Standard Purity with Batch-Specific Analytical Documentation

Multiple commercial suppliers report a standard purity specification of 95% for 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] (CAS 1202765-56-7), with batch-specific analytical documentation including NMR, HPLC, and GC available upon request . Some suppliers offer higher purity grades (NLT 98%) for applications requiring enhanced stringency . The non-brominated parent scaffold (CAS 859164-46-8) is also commercially available at 95% purity, though with substantially different pricing structures reflecting distinct synthetic accessibility .

Quality control Analytical chemistry Procurement specification

Validated Application Scenarios for 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] Based on Quantitative Differentiation Evidence


EZH2 Inhibitor Medicinal Chemistry Programs Requiring Patent-Validated Synthetic Intermediates

Procurement for oncology-focused EZH2 inhibitor development programs should prioritize this compound based on its explicit disclosure in WO-2020192652-A1 as a synthetic intermediate for amide-based EZH2 inhibitors [1]. The patent validation reduces synthetic route uncertainty and provides a documented precedent for target engagement. The non-brominated parent scaffold lacks this patent linkage, making the brominated derivative the evidence-supported choice for EZH2-targeted campaigns.

Lipophilicity-Driven SAR Optimization Requiring ~0.7-1.0 LogP Enhancement

In structure-activity relationship (SAR) studies where modulating lipophilicity is critical for optimizing membrane permeability or reducing off-target binding, this compound offers a quantifiable LogP increase of 0.7-1.0 units relative to the non-brominated parent scaffold (XLogP3 2.8 vs. 2.1) [1][2]. This magnitude of lipophilicity shift is pharmacologically meaningful and cannot be achieved with the non-brominated analog without additional synthetic manipulation.

Cross-Coupling-Based Scaffold Diversification Requiring Defined 6-Position Bromine Handle

For synthetic chemistry workflows involving Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the 6-position bromine provides a defined reactive handle with predictable electronic activation due to its para relationship to the indoline nitrogen. The 5-bromo regioisomer (CAS 1160247-95-9) offers a different electronic environment and steric accessibility profile, and the two regioisomers are not synthetically interchangeable . Selection of the correct regioisomer is essential for maintaining synthetic route fidelity.

Regulated Laboratory Environments Requiring Documented Hazard Classification

In GLP-compliant or regulated laboratory settings, the availability of explicit GHS hazard classification (Acute Tox. 4, H302) with supporting safety data sheets enables proper risk assessment and PPE protocol development . The compound's simpler hazard profile relative to the non-brominated parent may reduce administrative burden for certain laboratory operations, though all appropriate safety precautions should be maintained.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.